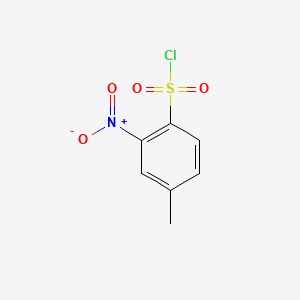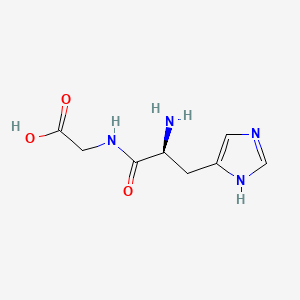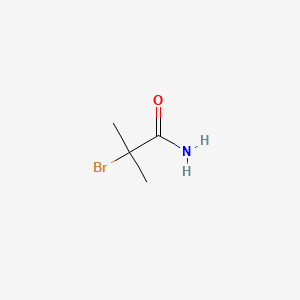
2-Nitro-p-toluenesulphonyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Nitro-p-toluenesulphonyl chloride involves several steps, starting from p-toluenesulfonyl chloride and chloroacetic acid, leading to the formation of the title compound through nitrification under controlled conditions. This process highlights mild reaction conditions, utilizing readily available and cost-effective raw materials, and is characterized by its convenience and high yield (Liu Wang-mei, 2007).
Molecular Structure Analysis
X-ray diffraction studies have revealed detailed insights into the molecular structure of 2-Nitro-p-toluenesulphonyl chloride, indicating short S⋯O (nitro) distances within the molecule. These findings are crucial for understanding the intramolecular sulphur-oxygen interactions in compounds with different sulphur valence states, offering a comparative analysis with similar sulphonyl chlorides (Á. Kucsman et al., 1989).
Chemical Reactions and Properties
2-Nitro-p-toluenesulphonyl chloride participates in various chemical reactions, including nitration and bromination, demonstrating its reactivity and the influence of its nitro group on these processes. The compound's ability to undergo transformations under specific conditions, leading to the formation of diverse reaction products, underscores its significant chemical reactivity and utility in organic synthesis (F. Bell & A. Millar, 1966).
Physical Properties Analysis
The physical properties of 2-Nitro-p-toluenesulphonyl chloride, such as solubility, melting point, and stability, are essential for its handling and application in chemical synthesis. Understanding these properties is crucial for optimizing conditions in synthetic protocols and for the safe storage and handling of the compound.
Chemical Properties Analysis
2-Nitro-p-toluenesulphonyl chloride exhibits a range of chemical properties, including its reactivity towards nucleophiles, electrophiles, and its role in the synthesis of other chemical entities. Its behavior in solvolysis reactions, particularly in the presence of aqueous dioxan, provides insights into its reactivity and the effects of various substituents on its chemical behavior (M. Tonnet & A. Hambly, 1971).
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Antimalarial Drugs
During World War II, research focused on the synthesis of antimalarial drugs like atebrin. One of the intermediates in this process involved the use of p-toluenesulphonyl chloride, a precursor to 2-Nitro-p-toluenesulphonyl chloride, which was used to prepare 2,4-dichlorobenzotrichloride through chlorination and subsequent hydrolysis (Davies, Olver, & Wilson, 1952).
2. Formation of Nitrobenzenes
Research on alkoxy-amino-nitrobenzenes showed that nitration of 1-alkyloxy-2-(p-toluenesulphonyl)methylaminobenzenes leads to the formation of 1-alkyloxy-2-(p-toluenesulphonyl)amino-5-nitrobenzenes. This process involves the splitting off of the methyl group attached to nitrogen (Bosma & Verkade, 2010).
3. Creation of Fused Tricyclic Compounds
In the synthesis of new diaryl sulphides and diaryl sulphones with fused heterocyclic rings, reactions involving p-toluenesulphonyl chloride have been explored. This includes reactions with various reagents leading to ring closure and formation of complex tricyclic compounds (Kandeel, 2002).
4. Ultraviolet Labelling Agents
p-Toluenesulphonyl chloride has been used to create ultraviolet labelling agents for high-performance liquid chromatography. These agents are designed to enhance the UV-absorbing properties of various compounds, improving the sensitivity of UV detection methods (Funazo et al., 1989).
5. Molecular Structure Studies
Comprehensive studies of the molecular and crystalline structure of p-toluenesusulphonyl chloride, a related compound, have revealed unique spin-lattice relaxation mechanisms contributed by different substituent groups on the benzene ring. This research aids in understanding the complex interactions within molecular structures (Pérez, Pusiol, & Brunetti, 1986).
6. Indicator Reactions on Solid Supports
The reaction of p-toluenesulphonyl chloride with other compounds on silica plates has been studied for its potential in catalytic analysis. This research shows the accelerating effect of silica on these reactions, which can be useful in analytical chemistry (Beklemishev et al., 2000).
7. Derivatizing Agent for Gas Chromatography
In gas chromatography, p-toluenesulphonyl chloride derivatives have been synthesized to enhance the volatility of analytes. This aids in introducing detector-oriented tags into molecules, improving detection and analysis efficiency (Funazo et al., 1985).
8. Synthesis of Aromatic Amine Derivatives
Research on the synthesis of methanesulphonyl and arylsulphonyl esters from aromatic nitro-compounds, including the use of p-toluenesulphonyl chloride, has been conducted. This process involves the reduction of products to primary amines, highlighting the versatility of p-toluenesulphonyl chloride in organic synthesis (Beech, 1968).
Safety And Hazards
The safety data sheet for p-Toluenesulfonyl chloride, a related compound, indicates that it may be corrosive to metals, cause skin irritation, cause an allergic skin reaction, and cause serious eye damage . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
Eigenschaften
IUPAC Name |
4-methyl-2-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-5-2-3-7(14(8,12)13)6(4-5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVNLMSJUFKWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968958 | |
| Record name | 4-Methyl-2-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-p-toluenesulphonyl chloride | |
CAS RN |
54090-41-4 | |
| Record name | 4-Methyl-2-nitrobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54090-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-p-toluenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054090414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-p-toluenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Bicyclo[2.2.2]octan-2-one](/img/structure/B1266623.png)